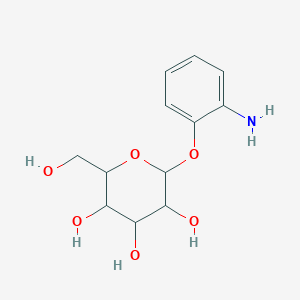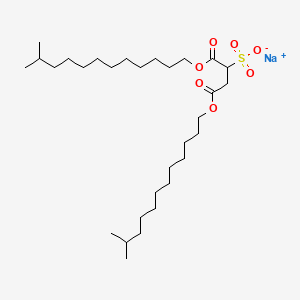
Sodium 1,4-diisotridecyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-diisotridecyl sulphonatosuccinate is an organic compound with the molecular formula C30H58O7S.Na. It is a type of sulfosuccinate, which is a class of surfactants commonly used in various industrial applications. This compound is known for its excellent emulsifying, wetting, and dispersing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-diisotridecyl sulphonatosuccinate typically involves the reaction of 1,4-diisotridecyl alcohol with maleic anhydride to form the corresponding ester. This ester is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the sulfonic acid derivative. Finally, neutralization with sodium hydroxide produces the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-diisotridecyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group back to the corresponding alcohol.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted sulfonates .
Scientific Research Applications
Sodium 1,4-diisotridecyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological assays and experiments to improve the dispersion of biological molecules.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: The compound is widely used in the textile, paper, and leather industries as an emulsifying and dispersing agent
Mechanism of Action
The mechanism of action of Sodium 1,4-diisotridecyl sulphonatosuccinate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The compound’s surfactant properties enable it to disrupt lipid bilayers and enhance the permeability of cell membranes .
Comparison with Similar Compounds
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium dioctyl sulfosuccinate
Comparison: Sodium 1,4-diisotridecyl sulphonatosuccinate is unique due to its branched alkyl chains, which provide superior emulsifying and dispersing properties compared to linear alkyl chain surfactants. This structural difference enhances its performance in various applications, making it a preferred choice in specific industrial processes .
Properties
CAS No. |
55184-72-0 |
|---|---|
Molecular Formula |
C30H57NaO7S |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
sodium;1,4-bis(11-methyldodecoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C30H58O7S.Na/c1-26(2)21-17-13-9-5-7-11-15-19-23-36-29(31)25-28(38(33,34)35)30(32)37-24-20-16-12-8-6-10-14-18-22-27(3)4;/h26-28H,5-25H2,1-4H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
QJLUBHNDVAQAPK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


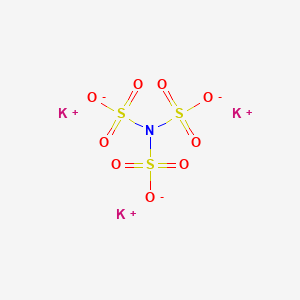
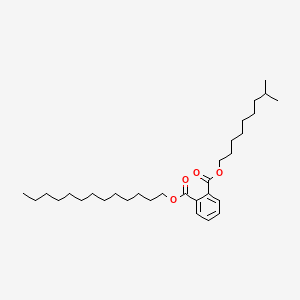

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)
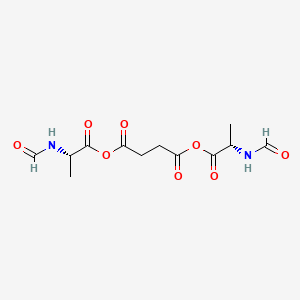
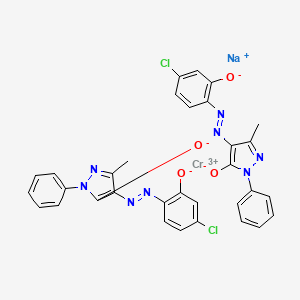
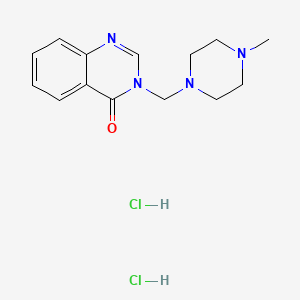
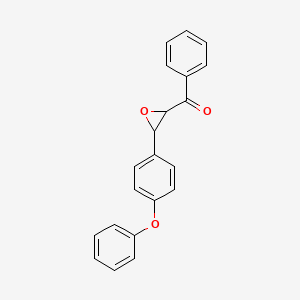
![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
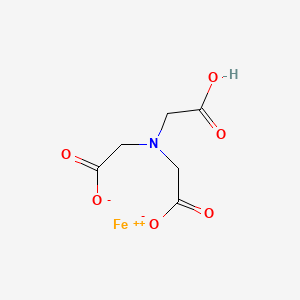
![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
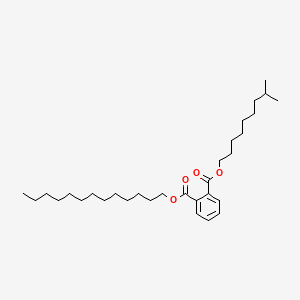
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
